molecular formula C12H14O4 B7997560 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde

Cat. No.: B7997560
M. Wt: 222.24 g/mol
InChI Key: RAXWIEZQWZMOPD-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety linked to a 1,3-dioxolane ring through an ethoxy group. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic structures. The aldehyde group can undergo nucleophilic addition reactions, while the 1,3-dioxolane ring provides stability and resistance to hydrolysis under mild conditions. This dual functionality makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde include:

This compound stands out due to its unique combination of an aldehyde group and a 1,3-dioxolane ring, offering a balance of reactivity and stability that is valuable in various chemical processes.

Properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-9-10-2-1-3-11(8-10)14-5-4-12-15-6-7-16-12/h1-3,8-9,12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXWIEZQWZMOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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